Kupfer(I)-acetat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Copper(I) acetate finds applications in various fields:

Biology: It is employed in biochemical studies to investigate copper’s role in biological systems.

Medicine: Copper(I) acetate is explored for its potential antimicrobial properties and its role in drug development.

Industry: It is used in the production of pigments, fungicides, and as a precursor for other copper compounds.

Wirkmechanismus

Target of Action

Copper(I) acetate, also known as cuprous acetate, primarily targets copper-binding proteins and enzymes in the body . Copper is an essential element in cells and plays a critical role in various cellular physiological and biochemical processes, including energy production and maintenance, antioxidation, enzymatic activity, and signal transduction .

Mode of Action

Copper(I) acetate interacts with its targets by donating or accepting electrons, participating in various reactions . Copper ions are known to reduce fertility when released from copper-containing intrauterine devices . The reaction mechanism for the formation of copper acetate involves the reduction of copper to the Cu1+ form prior to transport .

Biochemical Pathways

Copper(I) acetate affects several biochemical pathways. It is involved in the regulation of cell migration, proliferation, autophagy, DNA damage repair (DDR), and death, as well as in organism development and reproduction . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .

Pharmacokinetics

Copper is absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2 . Once inside the enterocyte, it is bound to copper transport protein ATOX1 which shuttles the ion to copper transporting ATPase-1 on the golgi membrane which take up copper into the golgi apparatus .

Result of Action

The molecular and cellular effects of Copper(I) acetate’s action include the activation of anthracite combustion . Copper acetate increases anthracite reactivity, which was evidenced by decreased onset temperature of combustion and reduced ignition delay time . Copper acetate reduces fuel underburning in the ash residue of anthracite and decreases the amount of CO and NOx in gas-phase products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper(I) acetate can be synthesized through several methods:

Direct Reaction: One common method involves the reaction of copper metal with acetic acid. This process typically requires heating to facilitate the reaction.

Reduction Method: Another method involves the reduction of copper(II) acetate with a reducing agent such as hydrogen or a suitable organic compound.

Industrial Production Methods: In industrial settings, cuprous acetate is often produced by the reduction of copper(II) acetate using acetic anhydride in the presence of a catalyst. This method ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Copper(I) acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to copper(II) acetate in the presence of oxidizing agents.

Reduction: It can be reduced to metallic copper using strong reducing agents.

Substitution: Copper(I) acetate reacts with organic halides to form corresponding esters.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Hydrogen, organic reducing agents.

Reaction Conditions: Reactions typically occur under controlled temperatures and pressures to ensure desired outcomes.

Major Products:

Oxidation: Copper(II) acetate.

Reduction: Metallic copper.

Substitution: Organic esters.

Vergleich Mit ähnlichen Verbindungen

Copper(I) acetate can be compared with other copper(I) compounds:

Cuprous Oxide (Cu₂O): A red or reddish-brown compound used as a pigment and fungicide.

Cuprous Chloride (Cu₂Cl₂): A whitish to grayish solid used as a catalyst in organic synthesis.

Cuprous Sulfide (Cu₂S): A black compound used in the production of semiconductors.

Uniqueness: Copper(I) acetate is unique due to its specific reactivity with organic halides and its role as a versatile catalyst in organic synthesis .

Biologische Aktivität

Copper(I) acetate (Cu(OAc) or Cu(I)OAc) is a coordination compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology, antimicrobial therapy, and enzyme inhibition. This article delves into the biological activity of copper(I) acetate, summarizing key research findings, case studies, and potential applications.

Copper(I) acetate is characterized by its ability to form complexes with various ligands, influencing its biological activity. The compound exhibits a unique ability to interact with biomolecules, which can lead to significant pharmacological effects. The mechanism of action often involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of copper(I) complexes, including copper(I) acetate. In vitro studies demonstrated that Cu(I) complexes exhibit significant cytotoxicity against various human cancer cell lines, outperforming traditional chemotherapeutics like cisplatin. Notably, these complexes have shown effectiveness in overcoming cisplatin resistance.

Case Study: Antitumor Efficacy

A study published in Molecules reported that copper(I) complexes demonstrated IC50 values significantly lower than those of cisplatin across multiple cancer cell lines. For instance, certain derivatives of Cu(I) acetate showed IC50 values that were 5- to 9-fold more effective than cisplatin in 3D spheroid cultures, which mimic tumor microenvironments more accurately than traditional monolayer cultures .

| Compound | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| Cu(I) Complex A | 1.5 | 5-fold lower |

| Cu(I) Complex B | 2.0 | 9-fold lower |

| Cisplatin | 7.5 | Reference |

Mechanisms of Antitumor Activity

The antitumor activity of copper(I) acetate is attributed to several mechanisms:

- Intracellular Targeting : Cu(I) complexes target protein disulfide isomerase (PDI), leading to endoplasmic reticulum (ER) stress and subsequent cell death through paraptosis .

- Oxidative Stress Induction : The generation of ROS disrupts cellular homeostasis, triggering apoptosis pathways .

- Enhanced Cellular Uptake : Certain ligands associated with Cu(I) increase lipophilicity, facilitating better penetration into tumor cells .

Antimicrobial Properties

Copper compounds are well-known for their antimicrobial properties. Copper(I) acetate has been studied for its potential as an antimicrobial agent against various pathogens.

Research Findings

A study indicated that copper(I) acetate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and generates ROS, contributing to its bactericidal effects .

Enzyme Inhibition

Copper(I) acetate also shows promise as an enzyme inhibitor. It has been investigated for its ability to inhibit metalloproteins and enzymes involved in various biological processes.

Case Study: Enzyme Inhibition

Research has shown that copper(I) acetate can effectively inhibit certain enzymes at concentrations lower than those required for traditional inhibitors. For example, it was found to be a potent inhibitor of bacterial β-lactamase enzymes, which are responsible for antibiotic resistance .

Eigenschaften

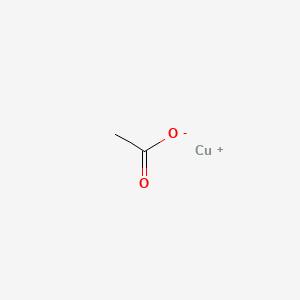

IUPAC Name |

copper(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKZUAOAYVHBOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(CH3COO), C2H3CuO2 | |

| Record name | copper(I) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060511 | |

| Record name | Acetic acid, copper(1+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-54-9 | |

| Record name | Cuprous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, copper(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, copper(1+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(1+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPROUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U3N93LMZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.